rac trans-4-Hydroxy Glyburide-13C,d3
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Overview
Description
rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled derivative of rac-trans-4-hydroxy glyburide, an active metabolite of glyburide. Glyburide is a sulfonylurea class antidiabetic drug used to manage type 2 diabetes mellitus. The incorporation of carbon-13 and deuterium atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry .
Mechanism of Action
Target of Action
The primary target of rac trans-4-Hydroxy Glyburide-13C,d3, an active metabolite of the sulfonylurea inhibitor glyburide , is the SUR1/Kir6.2 . This target plays a crucial role in regulating insulin secretion in pancreatic beta cells .
Mode of Action
This compound interacts with its target, SUR1/Kir6.2, by inhibiting glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 . The IC50 values for these interactions are 0.95 and 100 nM, respectively .
Biochemical Pathways
The compound is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 system, which plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
The inhibition of glyburide binding to SUR1/Kir6.2 by this compound can potentially affect the regulation of insulin secretion in pancreatic beta cells . This could have implications for the treatment of conditions like diabetes.
Biochemical Analysis
Biochemical Properties
“rac trans-4-Hydroxy Glyburide-13C,d3” is an active metabolite of the SUR1/Kir6.2 sulfonylurea inhibitor glyburide . It is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . “this compound” inhibits glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 with IC 50 values of 0.95 and 100 nM, respectively .
Cellular Effects
The cellular effects of “this compound” are primarily related to its role as a sulfonylurea inhibitor. It interacts with the SUR1/Kir6.2 complex in cells, influencing cell function by modulating the activity of this complex
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the SUR1/Kir6.2 complex in cells . This binding inhibits the activity of the complex, leading to changes in cell function
Metabolic Pathways
“this compound” is involved in the metabolic pathways related to the metabolism of the antidiabetic drug glyburide . It is formed from glyburide by the action of the CYP2C8 and CYP2C9 isoforms of cytochrome P450 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the incorporation of isotopic labels into the glyburide moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels without altering the chemical structure of the parent compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and gas chromatography (GC) to verify the incorporation of isotopic labels and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the glyburide structure can be reduced to form alcohols.
Substitution: The chlorine atom in the glyburide structure can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glyburide derivatives
Scientific Research Applications
rac trans-4-Hydroxy Glyburide-13C,d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard for quantitative analysis by mass spectrometry.
Biology: Studied for its interactions with biological molecules and its metabolic pathways.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the management of diabetes.
Industry: Utilized in the development of new antidiabetic drugs and in quality control processes.
Comparison with Similar Compounds
rac-trans-4-hydroxy Glyburide: The unlabeled version of the compound.
Glyburide: The parent compound without the hydroxyl group.
Glibenclamide: Another name for glyburide, commonly used in Europe
Uniqueness: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to the incorporation of carbon-13 and deuterium atoms, which allows for its use as an internal standard in mass spectrometry. This isotopic labeling provides a distinct advantage in quantitative analysis, enabling precise measurement of the compound in complex biological matrices.
Properties
CAS No. |
1217639-30-9 |
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Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
514.013 |
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
InChI Key |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Synonyms |
5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |
Origin of Product |
United States |
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